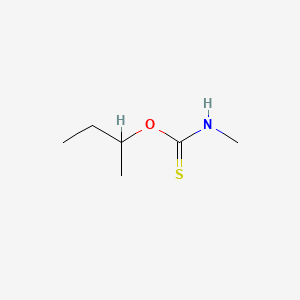

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butan-2-yl methylaminomethanethioate, also known as methylcarbamothioic acid 1-methylpropyl ester, is a chemical compound with the molecular formula C6H13NOS and a molecular weight of 147.24 g/mol . This compound is characterized by its unique structure, which includes a butan-2-yl group attached to a methylaminomethanethioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl methylaminomethanethioate typically involves the reaction of butan-2-ol with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of butan-2-yl methylaminomethanethioate may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl methylaminomethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioate group to a thiol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Butan-2-yl methylaminomethanethioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of butan-2-yl methylaminomethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Butan-2-yl methylcarbamate

- Butan-2-yl ethylaminomethanethioate

- Butan-2-yl propylaminomethanethioate

Uniqueness

Butan-2-yl methylaminomethanethioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and interactions with biological targets .

Biological Activity

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester, also known as O-(1-methylpropyl) methyl thiocarbamate, is a compound belonging to the thiocarbamate class. This article explores its biological activity, including its potential applications in agriculture and medicine, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₃NOS

- Molecular Weight : 147.241 g/mol

- Appearance : Yellow liquid with a characteristic odor

This compound has been synthesized through various methods, showcasing its versatility in applications ranging from agrochemicals to organic synthesis.

Biological Activity Overview

This compound exhibits several biological activities:

- Herbicidal and Fungicidal Properties : It has been studied for its potential as a herbicide and fungicide due to its ability to inhibit specific enzymes involved in plant metabolism. This inhibition can disrupt the growth and development of unwanted plants and fungi.

- Antimicrobial Activity : Preliminary studies suggest that thiocarbamates, including this compound, may possess antimicrobial properties. However, specific data on its efficacy against various pathogens is limited.

- Toxicity Profile : The acute toxicity of this compound has been evaluated in animal studies. The oral LD50 in rats is approximately 568 mg/kg, indicating moderate toxicity, while dermal exposure shows low toxicity with an LD50 greater than 2000 mg/kg in rabbits. Observed effects include reduced motility and muscle tone.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may bind to certain enzymes or receptors, modulating their activity. This interaction leads to various biological effects, particularly in herbicidal applications where enzyme inhibition disrupts metabolic pathways in plants.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiocarbamate derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Carbamothioic acid, ethyl-, O-(1-methylethyl) ester | C₆H₁₃NOS | Ethyl group; used similarly as a herbicide |

| O-Isobutyl methylthiocarbamate | C₆H₁₃NOS | Isobutyl group; different sterics; agricultural use |

| Carbamothioic acid, bis(2-methylpropyl)-, S-ethyl ester | C₁₁H₂₃NOS | Larger structure; distinct applications in agrochemicals |

The unique alkoxy group configuration (O-(1-methylpropyl)) of this compound influences its reactivity and biological activity compared to other thiocarbamate derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of carbamothioic acid derivatives:

- Herbicidal Efficacy : A study demonstrated that carbamothioic acid derivatives effectively inhibited weed growth by disrupting photosynthetic pathways in target plants. This was attributed to their ability to interfere with chlorophyll synthesis .

- Antimicrobial Properties : Research indicated that certain thiocarbamate compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. However, specific data on this compound remains sparse .

- Toxicological Assessments : Toxicological evaluations highlighted the moderate toxicity of the compound through oral exposure and low toxicity through dermal routes. These findings are crucial for assessing safety in agricultural applications .

Properties

CAS No. |

39076-39-6 |

|---|---|

Molecular Formula |

C6H13NOS |

Molecular Weight |

147.24 g/mol |

IUPAC Name |

O-butan-2-yl N-methylcarbamothioate |

InChI |

InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9) |

InChI Key |

VZSMOJOGXIVYNV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=S)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.